molecular formula C20H15FO3 B2889905 4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one CAS No. 637752-03-5

4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2889905
CAS No.: 637752-03-5
M. Wt: 322.335
InChI Key: HSSHTGIVOCSDOT-UHFFFAOYSA-N
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Description

The compound 4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a synthetic hybrid molecule designed for pharmacological research, particularly in oncology. This molecule integrates a benzofuran scaffold with a coumarin core, two structural classes known for significant biological activity. Coumarin derivatives have been extensively investigated for their potent anti-proliferative effects against various cancer cell lines, including lung cancer, with mechanisms that may involve the suppression of the p38 phosphorylation pathway and the reduction of matrix metalloproteinases (MMP-2 and MMP-9) to inhibit cancer cell migration . Furthermore, coumarin-based compounds are valued in chemical biology for their notable photophysical properties, such as a high fluorescence quantum yield and large Stokes shift, making them suitable for application as fluorescent probes and molecular tags in bio-imaging and analytical studies . The strategic incorporation of a fluorine atom on the benzofuran moiety is a common approach in medicinal chemistry, aimed at enhancing the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile . This compound is presented as a valuable chemical tool for researchers exploring new therapeutic agents and developing advanced optical materials.

Properties

IUPAC Name

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c1-10-4-6-14-16(9-18(22)24-19(14)11(10)2)20-12(3)15-8-13(21)5-7-17(15)23-20/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSHTGIVOCSDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Chromenone: The final step involves coupling the benzofuran derivative with a chromenone precursor under conditions that facilitate the formation of the desired product. This can be achieved using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Coumarin Derivatives

Compound Name Substituents (Positions) Key Functional Groups IC50 (Anti-Adipogenesis) Reference
Target Compound: 4-(5-Fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one Benzofuran (4), F (5), CH₃ (3,7,8) Fluorinated benzofuran, methyl N/A*
Compound (5): 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one OH (7), CH₃ (4,8) Hydroxyl, methyl 26.46 µM
Compound (7): 7,8-Dihydroxy-4-methyl-2H-chromen-2-one OH (7,8), CH₃ (4) Dihydroxyl, methyl Most potent
KOM: 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one OH (7,8), C₆H₅ (4) Phenyl, dihydroxyl N/A
4-[(4-Hydroxymethyl-1H-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one Triazole-hydroxymethyl (4), CH₃ (6,8) Triazole, hydroxymethyl N/A

Key Observations:

Substituent Impact on Antiadipogenesis: Hydroxyl groups at positions 7 and 8 (e.g., Compound 7) correlate with enhanced inhibitory activity against adipocyte differentiation, likely due to hydrogen bonding with cellular targets .

Role of Fluorine and Benzofuran: The 5-fluoro substitution on the benzofuran ring could increase metabolic stability and electron-withdrawing effects, altering binding affinity compared to non-fluorinated analogs . The benzofuran moiety introduces steric bulk, which may interfere with binding to enzymes like lipoprotein lipase or adipogenic transcription factors, a mechanism observed in phenyl-substituted coumarins (e.g., KOM) .

Comparison with Triazole-Modified Coumarins :

  • Triazole-containing derivatives (e.g., ) demonstrate how heterocyclic substituents can modulate solubility and pharmacokinetics. The target compound’s benzofuran may offer similar advantages in stability but with distinct steric and electronic profiles .

Physicochemical and Pharmacokinetic Considerations

  • The fluorinated benzofuran likely increases LogP, enhancing lipid solubility but risking slower metabolic clearance .
  • Metabolic Stability: Fluorine atoms are known to block oxidative metabolism, which could prolong the half-life of the target compound compared to hydroxylated analogs like Compound 7 .

Biological Activity

The compound 4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H15FO3\text{C}_{17}\text{H}_{15}\text{F}\text{O}_{3}

This structure features a benzofuran moiety substituted with a fluorine atom and a chromene core, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis and inhibition of VEGFR-2
NCI-H23 (Lung Cancer)4.5Cell cycle arrest and apoptosis induction
K562 (Leukemia)0.1Cytotoxicity without affecting normal cells

The compound has shown significant efficacy against various cancer cell lines, with mechanisms involving apoptosis induction and inhibition of angiogenesis through VEGFR-2 blockade .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits promising antimicrobial activity. The following table presents findings from studies evaluating its effectiveness against different microbial strains:

Microbial Strain MIC (µg/mL) Activity
Staphylococcus aureus1.0Effective against Gram-positive bacteria
Escherichia coli1.5Effective against Gram-negative bacteria
Candida albicans12.5Moderate antifungal activity

The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Study 1: Anticancer Efficacy

A study conducted by researchers focused on the effects of the compound on A549 lung cancer cells. The results indicated that treatment with the compound led to a significant increase in apoptotic cell death compared to untreated controls, with approximately 42% apoptosis observed at an IC50 concentration .

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of various benzofuran derivatives, including our compound. The results demonstrated that it exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Key observations include:

  • Fluorine Substitution : The presence of fluorine at the 5-position enhances lipophilicity and cellular uptake, contributing to increased anticancer potency.
  • Dimethyl Groups : The 7,8-dimethyl substitutions on the chromene core are critical for maintaining structural integrity and enhancing biological interactions with target proteins .

Q & A

Q. What crystallographic challenges arise during structural refinement, and how are they addressed?

  • Methodological Answer :
  • Disordered Atoms : Apply SHELXL restraints for methyl/fluoro groups in low-resolution datasets.
  • Hydrogen Placement : Use riding models (e.g., O–H = 0.84 Å) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .

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